1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 2-pentylbenzimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the 2-fluorobenzyl chloride reacts with the 2-pentylbenzimidazole to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-[(2-FLUOROPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE may involve:
Large-Scale Reactors: The use of large-scale reactors to ensure consistent and efficient production.
Optimization of Reaction Conditions: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(2-FLUOROPHENYL)METHYL]-1H-BENZIMIDAZOLE: Similar structure but lacks the pentyl group.
1-[(2-CHLOROPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-[(2-FLUOROPHENYL)METHYL]-2-PENTYL-1H-1,3-BENZODIAZOLE is unique due to the presence of both the fluorine atom and the pentyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H21FN2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-pentylbenzimidazole |
InChI |
InChI=1S/C19H21FN2/c1-2-3-4-13-19-21-17-11-7-8-12-18(17)22(19)14-15-9-5-6-10-16(15)20/h5-12H,2-4,13-14H2,1H3 |
InChI Key |
WXIZOUQTKYGLFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Origin of Product |
United States |
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